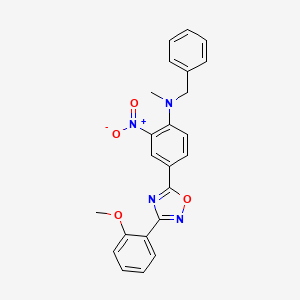
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used in various applications, including drug discovery, biochemical research, and medicinal chemistry.
作用機序
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and prevents its activity. The inhibition of PARP can also lead to the activation of alternative DNA repair pathways, such as homologous recombination, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide depend on the specific application. In cancer therapy, this compound can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In imaging applications, this compound can be used as a fluorescent probe to visualize live cells and tissues. The toxicity of this compound is relatively low, and it has been found to be well tolerated in animal studies.
実験室実験の利点と制限
The advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potency as a PARP inhibitor, its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and its usefulness as a fluorescent probe for imaging. The limitations of using this compound include its moderate yield in the synthesis, its relatively low toxicity, and its specificity for PARP inhibition, which may limit its use in other applications.
将来の方向性
There are several future directions for the use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in scientific research. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore its use in other applications, such as DNA repair or neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
合成法
The synthesis of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction between 2-hydroxy-3-(m-tolyl)benzaldehyde and 2-chloromethylquinoline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been used in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer therapy, as they can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used as a fluorescent probe for imaging of live cells and tissues.
特性
IUPAC Name |
2-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-6-9-19(13-16)27(24(29)20-10-3-4-11-21(20)25)15-18-14-17-8-2-5-12-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRJJZNKMGHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
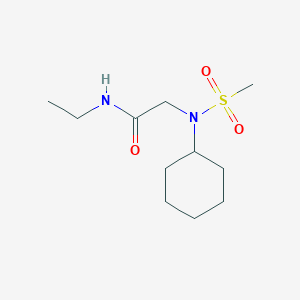

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

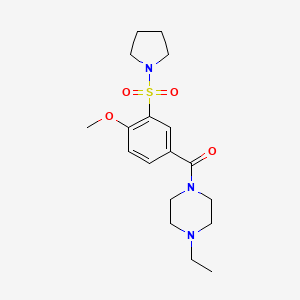
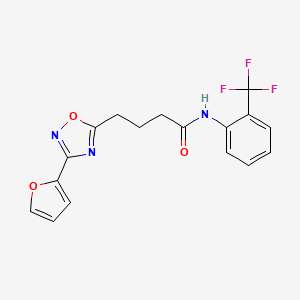
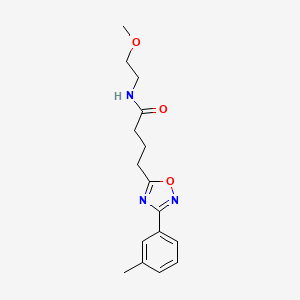
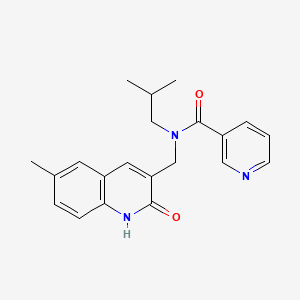
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
